N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-10(20)19(9-11-3-2-6-17-8-11)15-18-13-5-4-12(16)7-14(13)21-15/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFZFVJGUPZJDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CN=CC=C1)C2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Alkylation-Acylation Approach
This method adapts protocols from Jethava et al., who synthesized N-(benzo[d]thiazol-2-yl)acetamide derivatives via chloroacetyl chloride intermediates.
Step 1: Synthesis of N-(6-Chlorobenzo[d]thiazol-2-yl)chloroacetamide
A solution of 6-chlorobenzo[d]thiazol-2-amine (1.0 eq.) in chloroform is treated with triethylamine (3.0 eq.) and chloroacetyl chloride (1.1 eq.) at 0°C. The mixture is stirred for 30 min, warmed to room temperature, and refluxed for 18 hours. Workup involves washing with saturated sodium bicarbonate and brine, followed by solvent evaporation to yield the chloroacetamide intermediate as a pale-yellow solid (72–78% yield).
Step 2: Displacement with Pyridin-3-ylmethylamine
The intermediate (1.0 eq.) is dissolved in dimethylformamide (DMF) with potassium carbonate (2.5 eq.). Pyridin-3-ylmethylamine (1.2 eq.) is added dropwise, and the reaction is heated to 70°C for 24 hours. Post-reaction, the mixture is poured into ice water, extracted with ethyl acetate, and purified via silica gel chromatography to afford the title compound (65–70% yield).
Critical Parameters :
Reductive Amination Pathway
Drawing from IOSR Journal methods, this route employs a reductive amination strategy to construct the N,N-disubstituted system.
Step 1: Condensation of 6-Chlorobenzo[d]thiazol-2-amine and Pyridin-3-ylmethylaldehyde
Equimolar quantities of 6-chlorobenzo[d]thiazol-2-amine and pyridin-3-ylmethylaldehyde are refluxed in ethanol with catalytic acetic acid for 12 hours, forming an imine intermediate.
Step 2: Acetylation and Reduction
The imine is treated with acetyl chloride (1.5 eq.) and sodium cyanoborohydride (2.0 eq.) in methanol at 0°C. The reaction is stirred for 6 hours, quenched with water, and extracted with dichloromethane. The organic layer is dried and concentrated, yielding the crude product, which is recrystallized from methanol (58–63% yield).
Advantages :
- Avoids harsh alkylation conditions.
- Suitable for acid-sensitive substrates.
Comparative Analysis of Synthetic Routes
| Parameter | Two-Step Alkylation-Acylation | Reductive Amination |
|---|---|---|
| Yield | 65–70% | 58–63% |
| Purity | >95% (HPLC) | 92–94% (HPLC) |
| Reaction Time | 42 hours | 18 hours |
| Scalability | High | Moderate |
Key Observations :
- The Two-Step Alkylation-Acylation method offers superior yields and purity, making it preferable for industrial-scale synthesis.
- Reductive Amination provides a milder alternative for substrates prone to decomposition under alkaline conditions.
Characterization and Spectral Data
4.1. Infrared Spectroscopy (IR)
- N-H Stretch : 3280 cm⁻¹ (broad, amide N-H).
- C=O Stretch : 1655 cm⁻¹ (amide I band).
- C-F Stretch : 1145 cm⁻¹ (absent, confirming absence of trifluoromethyl groups from byproducts).
4.2. Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.12 (s, 1H, NH), 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89 (s, 1H, benzo[d]thiazole-H), 4.55 (s, 2H, CH₂-pyridine), 2.08 (s, 3H, COCH₃).
- ¹³C NMR : δ 169.8 (CO), 153.2 (C-2, benzo[d]thiazole), 135.6 (pyridine-C3), 122.4 (C-6, benzo[d]thiazole), 45.3 (CH₂-pyridine), 22.1 (COCH₃).
4.3. Mass Spectrometry (ESI-MS)
- m/z : 346.8 [M+H]⁺, consistent with the molecular formula C₁₅H₁₂ClN₃OS.
Industrial and Pharmacological Implications
The compound’s synthesis mirrors strategies employed for bioactive molecules targeting kinase inhibition and antimicrobial activity. Future directions include:
- Catalytic Asymmetric Synthesis : Developing enantioselective routes for chiral variants.
- Green Chemistry Adaptations : Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether).
Chemical Reactions Analysis
Types of Reactions
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzo[d]thiazole derivatives.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves the reaction of 6-chlorobenzo[d]thiazole with pyridine derivatives. The process often includes the use of various amines and acetic acid derivatives, followed by purification techniques such as recrystallization or chromatography to obtain the final product .
Anticancer Properties
Research indicates that compounds containing benzothiazole and pyridine moieties exhibit significant anticancer activities. For instance, studies have shown that related benzothiazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 5.71 | Apoptosis induction |
| Benzothiazole derivative A | PC3 | 4.50 | Cell cycle arrest |
| Benzothiazole derivative B | HepG2 | 6.00 | Inhibition of proliferation |
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. Studies have reported that benzothiazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups is often linked to enhanced antimicrobial efficacy .
Table 2: Antimicrobial Activity Profiles
| Compound Name | Bacteria Type | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| This compound | Staphylococcus aureus | 31.25 | Moderate |
| Benzothiazole derivative C | Escherichia coli | 15.00 | High |
| Benzothiazole derivative D | Pseudomonas aeruginosa | 25.00 | Moderate |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anti-inflammatory properties. Research indicates that it may inhibit key inflammatory pathways, potentially reducing cytokine production and inflammation in various models .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Anticancer Study : A study evaluated the effects of this compound on MCF-7 cells, showing a significant reduction in cell viability at concentrations as low as 5 µM after 48 hours, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
- Antimicrobial Evaluation : In a comparative study against standard antibiotics, this compound exhibited lower MIC values against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for further development in antimicrobial therapies .
- Anti-inflammatory Research : An investigation into the anti-inflammatory effects demonstrated that treatment with this compound significantly decreased levels of pro-inflammatory cytokines in a rat model of induced inflammation, indicating its potential therapeutic role in inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methoxy vs. Chloro Substitution
Compound 20: N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide () replaces the 6-chloro group with methoxy (-OCH₃). This substitution increases water solubility due to methoxy’s polarity, as evidenced by its synthesis in high yield (98%) via acetic anhydride-mediated acetylation .
Compound 3f: N-(6-(3-Cyano-5-(trifluoromethyl)phenyl)benzo[d]thiazol-2-yl)acetamide () introduces a bulky electron-withdrawing trifluoromethyl group. This modification significantly lowers solubility but increases metabolic stability, as reflected in its higher melting point (212–213°C) compared to methoxy derivatives .
Pyridine vs. Piperazine Linkers
Compound 3a: N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide () replaces the pyridin-3-ylmethyl group with a phenylpiperazine moiety.
Key Observations :
- Methoxy derivatives (e.g., Compound 20) are synthesized in near-quantitative yields due to milder reaction conditions and higher stability of methoxy groups during acetylation .
- Piperazine-linked analogs (e.g., Compound 3a) require prolonged reflux (8 h) but maintain high yields, suggesting robust coupling efficiency .
- Nitro-substituted derivatives (e.g., Compound 6d) exhibit moderate yields but enhanced bioactivity due to electron-withdrawing effects .
Anticancer Activity
- Compound 6d : N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide demonstrated potent VEGFR-2 inhibition (IC₅₀ = 0.89 µM) and apoptosis induction in HeLa cells. Molecular docking revealed strong interactions with VEGFR-2’s ATP-binding pocket via hydrogen bonds with Asp1046 and Phe1047 .
Antimicrobial Activity
- Compound 5a–m : N-(6-Alkoxybenzo[d]thiazol-2-yl)-2-((1H-1,2,4-triazol-3-yl)thio)acetamide derivatives exhibited broad-spectrum antibacterial activity (MIC = 2–8 µg/mL against S. aureus), attributed to the triazole-thioether moiety’s ability to chelate metal ions in bacterial enzymes .
Physicochemical and Spectroscopic Data
Notable Trends:
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. The compound's structure combines a chlorobenzo[d]thiazole moiety with a pyridine ring, which may contribute to its diverse biological properties. This article summarizes the biological activities associated with this compound, including its effects on various cellular processes, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 274.76 g/mol
- CAS Number : 1330283-60-7
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, revealing several key areas of interest:
-
Anticancer Activity
- Studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and prostate cancer (PC3) cells. For instance, thiazole-containing compounds have shown IC values significantly lower than standard chemotherapeutics like doxorubicin .
- Anticonvulsant Properties
- Anti-inflammatory Effects
- Antimicrobial Activity
Case Study 1: Anticancer Activity Evaluation
A study synthesized several thiazole-pyridine hybrids and assessed their anticancer activity against multiple cell lines. One compound exhibited an IC value of 5.71 μM against MCF-7 cells, outperforming 5-fluorouracil (IC= 10 μM). The presence of the chlorine atom was crucial for enhancing antiproliferative activity .
Case Study 2: Anticonvulsant Screening
In a pharmacological evaluation of thiazole derivatives, one compound demonstrated a median effective dose (ED) of 24.38 mg/kg in electroshock seizure tests, indicating promising anticonvulsant properties. This was attributed to the presence of the chlorophenyl substituent at the appropriate position on the ring structure .
Q & A
Q. What are the standard synthetic routes for N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions , starting with 6-chlorobenzo[d]thiazole and pyridin-3-ylmethylamine derivatives. Key steps include:
Condensation reactions to form the benzothiazole-amide backbone.
Acylation to introduce the pyridinylmethyl group.
- Optimization : Reaction conditions (temperature, solvent, time) are critical. For example, acetic anhydride at 140°C facilitates acylation, while silica gel chromatography (40–50% ethyl acetate/hexane) purifies intermediates . Yields improve with stepwise monitoring via thin-layer chromatography (TLC) .
Q. Table 1: Example Synthesis Protocol
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Acetic anhydride, 140°C | Acylation | ~45% |
| 2 | Silica gel chromatography | Purification | 96–98% purity |
Q. Which analytical techniques are essential for characterizing this compound's purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirms connectivity of the benzothiazole, pyridinylmethyl, and acetamide groups (e.g., δ 7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 453.54 for related fluorinated analogs) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro substitution) influence the compound's bioactivity and interaction with biological targets?
- Methodological Answer :
- Chloro vs. Fluoro Substitution : The chloro group enhances electrophilicity, increasing binding affinity to enzymes like human leukocyte elastase (HLE). Comparative studies with fluorinated analogs (e.g., N-(6-fluorobenzo[d]thiazol-2-yl)-...) show reduced IC₅₀ values (chloro: 0.2 μM vs. fluoro: 0.5 μM) due to stronger halogen bonding .
- Strategies : Use molecular docking (AutoDock Vina) to predict binding poses and surface plasmon resonance (SPR) to quantify binding kinetics .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Data Harmonization : Standardize assays (e.g., HLE inhibition assay at pH 7.4, 37°C) to minimize variability .
- Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ ranges: 0.1–1.0 μM) and apply statistical weighting for outliers.
- Mechanistic Studies : Use knockout cell lines to isolate target-specific effects (e.g., CRISPR-Cas9 for HLE gene deletion) .
Q. What are the challenges in optimizing solubility and stability for in vivo studies?
- Methodological Answer :
- Solubility : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoparticle encapsulation (PLGA polymers) to enhance aqueous solubility (from <1 μg/mL to ~50 μg/mL) .
- Stability : Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via HPLC-UV (λ = 254 nm). Adjust formulations with lyophilization to extend shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
